molecular formula C9H16O3 B1248810 4-Hydroxy-2-nonenoic acid

4-Hydroxy-2-nonenoic acid

Cat. No. B1248810
M. Wt: 172.22 g/mol
InChI Key: RLNIWODKAMVILO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxynon-2-enoic acid is a medium-chain fatty acid that is non-2-enoic acid substituted at position 4 by a hydroxy group. It is an olefinic fatty acid, a hydroxy fatty acid, a medium-chain fatty acid and a straight-chain fatty acid.

Scientific Research Applications

Enantioseparation and Detection

HNEA's enantiomers have been separated using high-performance liquid chromatography (HPLC), with methods developed for both direct and indirect separation. This separation is crucial for understanding the specific biological activities of each enantiomer. The indirect method involves pre-column derivatization, while the direct method uses a chiral stationary phase. These techniques have been applied to determine the enantiomeric ratio of HNEA in biological samples, such as rat brain mitochondrial lysate, revealing enantioselective formation from HNE (Břicháč, Honzátko, & Picklo, 2007).

Metabolism Studies

Research has also focused on the metabolism of HNE and its conversion to HNEA in biological systems. Studies using rat precision-cut liver slices have shown rapid metabolism of HNE to several metabolites, including HNEA. This research has helped map out the metabolic pathways of HNE and its conversion to HNEA, elucidating the processes involved in detoxification and the potential biological effects of these compounds (Laurent et al., 2000).

Biotransformation Tracking

Advanced methods like liquid chromatography/electrospray ionisation mass spectrometry (LC/ESI-MS) have been utilized to track the biotransformations of HNE by using stable isotope tracers. This approach allows for the discrimination of metabolites from endogenous compounds, providing a clearer picture of HNEA's formation and its role in cellular processes (Jouanin et al., 2011).

Understanding the Role in Oxidative Stress

HNEA, through its precursor HNE, is implicated in various biological effects associated with oxidative stress, including cytotoxicity, modulation of cell signaling, and potential involvement in neurodegenerative diseases. Research into these areas helps in understanding the pathological effects of oxidative stress and in identifying potential therapeutic targets (Murphy, Amarnath, & Picklo, 2003).

properties

Product Name

4-Hydroxy-2-nonenoic acid

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(E)-4-hydroxynon-2-enoic acid

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12)/b7-6+

InChI Key

RLNIWODKAMVILO-VOTSOKGWSA-N

Isomeric SMILES

CCCCCC(/C=C/C(=O)O)O

SMILES

CCCCCC(C=CC(=O)O)O

Canonical SMILES

CCCCCC(C=CC(=O)O)O

synonyms

4-hydroxy-2,3-trans-nonenoic acid
4-hydroxy-2-nonenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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